molecular formula C10H17BrN2O4 B236525 N-Bromoacetylleucylglycine CAS No. 128395-64-2

N-Bromoacetylleucylglycine

Cat. No. B236525
CAS RN: 128395-64-2
M. Wt: 309.16 g/mol
InChI Key: VWJPVXDKFMEGTR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bromoacetylleucylglycine (BALG) is a synthetic compound that has been widely used in scientific research. It is a protease inhibitor that has been shown to have various biochemical and physiological effects. BALG has been used in different fields of research, including cancer research, immunology, and enzymology.

Mechanism of Action

N-Bromoacetylleucylglycine is a competitive inhibitor of proteases. It binds to the active site of the enzyme and prevents the substrate from binding. N-Bromoacetylleucylglycine has been shown to inhibit the activity of various proteases, including MMPs, trypsin, chymotrypsin, and papain.
Biochemical and Physiological Effects
N-Bromoacetylleucylglycine has been shown to have various biochemical and physiological effects. In cancer research, N-Bromoacetylleucylglycine has been shown to inhibit tumor invasion and metastasis by inhibiting the activity of MMPs. In immunology research, N-Bromoacetylleucylglycine has been shown to inhibit the degradation of extracellular matrix proteins by proteases. In enzymology research, N-Bromoacetylleucylglycine has been used as a model substrate to study the mechanism of action of proteases.

Advantages and Limitations for Lab Experiments

N-Bromoacetylleucylglycine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, N-Bromoacetylleucylglycine has some limitations. It is a protease inhibitor, which means that it can affect the activity of other enzymes that are involved in the same pathway. N-Bromoacetylleucylglycine can also have off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for N-Bromoacetylleucylglycine research. One direction is to develop more potent and selective inhibitors of proteases. Another direction is to investigate the role of proteases in different diseases, such as Alzheimer's disease and cardiovascular disease. N-Bromoacetylleucylglycine can also be used as a tool to study the mechanism of action of proteases and to identify new targets for drug development.
Conclusion
In conclusion, N-Bromoacetylleucylglycine is a synthetic compound that has been widely used in scientific research. It is a protease inhibitor that has been shown to have various biochemical and physiological effects. N-Bromoacetylleucylglycine has been used in different fields of research, including cancer research, immunology, and enzymology. N-Bromoacetylleucylglycine has several advantages for lab experiments, but also has some limitations. There are several future directions for N-Bromoacetylleucylglycine research, including the development of more potent and selective inhibitors of proteases and the investigation of the role of proteases in different diseases.

Synthesis Methods

N-Bromoacetylleucylglycine is synthesized by reacting N-acetylleucylglycine with bromine in the presence of acetic acid. The reaction occurs at room temperature and the product is purified by recrystallization. The yield of the reaction is around 70-80%.

Scientific Research Applications

N-Bromoacetylleucylglycine has been used in various scientific research fields. In cancer research, N-Bromoacetylleucylglycine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. N-Bromoacetylleucylglycine has also been used in immunology research to inhibit the activity of proteases that are involved in the degradation of extracellular matrix proteins. In enzymology research, N-Bromoacetylleucylglycine has been used as a model substrate to study the mechanism of action of proteases.

properties

CAS RN

128395-64-2

Product Name

N-Bromoacetylleucylglycine

Molecular Formula

C10H17BrN2O4

Molecular Weight

309.16 g/mol

IUPAC Name

2-[[(2R)-2-[(2-bromoacetyl)amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C10H17BrN2O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1

InChI Key

VWJPVXDKFMEGTR-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)O)NC(=O)CBr

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CBr

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CBr

synonyms

BADLG
N-bromoacetyl-leucyl-glycine
N-bromoacetylleucylglycine

Origin of Product

United States

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